2-Bromothiazol-5-ol 2-Bromothiazol-5-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18799288
InChI: InChI=1S/C3H2BrNOS/c4-3-5-1-2(6)7-3/h1,6H
SMILES:
Molecular Formula: C3H2BrNOS
Molecular Weight: 180.03 g/mol

2-Bromothiazol-5-ol

CAS No.:

Cat. No.: VC18799288

Molecular Formula: C3H2BrNOS

Molecular Weight: 180.03 g/mol

* For research use only. Not for human or veterinary use.

2-Bromothiazol-5-ol -

Specification

Molecular Formula C3H2BrNOS
Molecular Weight 180.03 g/mol
IUPAC Name 2-bromo-1,3-thiazol-5-ol
Standard InChI InChI=1S/C3H2BrNOS/c4-3-5-1-2(6)7-3/h1,6H
Standard InChI Key BANZUJXDRJZFMV-UHFFFAOYSA-N
Canonical SMILES C1=C(SC(=N1)Br)O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

2-Bromothiazol-5-ol belongs to the thiazole family, a five-membered heterocyclic ring containing one sulfur atom at position 1 and one nitrogen atom at position 3. The bromine substituent at position 2 and hydroxyl group at position 5 introduce distinct electronic and steric effects, influencing its reactivity. The molecular formula is C₃H₂BrNOS, with a theoretical molecular weight of 180.03 g/mol.

Spectral Characterization

While experimental spectral data for 2-bromothiazol-5-ol are scarce, related compounds such as 2-bromothiazole (CAS 3034-53-5) and 2-bromothiazole-5-carboxaldehyde (CAS 464192-28-7) provide reference points. For example:

  • Infrared (IR) Spectroscopy: The hydroxyl group is expected to show a broad absorption band near 3200–3600 cm⁻¹, while the C-Br stretch appears at 500–600 cm⁻¹ .

  • Nuclear Magnetic Resonance (NMR): In 2-bromothiazole derivatives, the bromine atom deshields adjacent protons, causing downfield shifts in ¹H NMR (e.g., δ 7.5–8.5 ppm for aromatic protons) .

Synthesis and Manufacturing

Halogen Dance Reaction

The halogen dance (HD) reaction, a method used to synthesize substituted thiazoles, has been applied to generate 5-bromothiazole intermediates. For instance, N-bromosuccinimide (NBS) bromination of Boc-protected 2-aminothiazole yields 2-amino-5-bromothiazole in 74% yield . Adapting this approach, 2-bromothiazol-5-ol could be synthesized via hydroxylation of a 5-bromo precursor (Figure 1).

Figure 1: Proposed Synthesis Pathway

  • Bromination:

    2-Aminothiazole+NBSDCM2-Amino-5-bromothiazole[2]\text{2-Aminothiazole} + \text{NBS} \xrightarrow{\text{DCM}} \text{2-Amino-5-bromothiazole} \quad[2]
  • Hydroxylation:

    2-Amino-5-bromothiazole+H2OAcid/Base2-Bromothiazol-5-ol[Hypothetical]\text{2-Amino-5-bromothiazole} + \text{H}_2\text{O} \xrightarrow{\text{Acid/Base}} \text{2-Bromothiazol-5-ol} \quad [\text{Hypothetical}]

Alternative Routes

  • Hydrolysis of Esters: 2-Bromothiazole-5-carboxylic acid ethyl ester (CAS 31450) can undergo saponification to yield carboxylic acid, followed by decarboxylation to produce the hydroxyl derivative .

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling of 5-iodothiazole derivatives with boronic acids has been employed to introduce functional groups at position 5 .

Physicochemical Properties

Thermodynamic Parameters

Data from analogous compounds suggest the following properties for 2-bromothiazol-5-ol:

PropertyValue (Estimated)Source Compound
Boiling Point250–300°C2-Bromothiazole (171°C)
Density1.8–2.0 g/cm³(2-Bromothiazol-4-yl)methanol
SolubilityModerate in DMSO2-Bromothiazole-5-carboxaldehyde

Applications in Pharmaceutical Development

Antimicrobial Agents

2-Bromothiazole derivatives exhibit inhibitory activity against bacterial enzymes. For example, acyclic nucleoside phosphonates (ANPs) containing 2-amino-4-arylthiazoles showed potent inhibition of Bordetella pertussis adenylate cyclase toxin (IC₅₀ = 9–18 nM) . The hydroxyl group in 2-bromothiazol-5-ol could enhance hydrogen bonding with enzyme active sites, improving selectivity.

Anti-Inflammatory Compounds

Ethyl esters of bromothiazole-carboxylic acids serve as intermediates for nonsteroidal anti-inflammatory drugs (NSAIDs) . Hydroxylation of these esters may yield active metabolites with improved pharmacokinetics.

Role in Agrochemical Research

Herbicide Development

Thiazole derivatives are key components of herbicides such as thifensulfuron-methyl. The electrophilic bromine atom in 2-bromothiazol-5-ol facilitates nucleophilic substitution reactions, enabling the synthesis of sulfonylurea analogs .

Pesticide Formulations

The compound’s ability to disrupt microbial folate biosynthesis (via dihydrofolate reductase inhibition) aligns with its potential use in antifungal pesticides .

Material Science Innovations

Conducting Polymers

Bromothiazoles contribute to π-conjugated systems in polymers. For instance, poly(3-bromothiophene) derivatives exhibit tunable bandgaps (1.8–2.2 eV), making them suitable for organic photovoltaics . Introducing a hydroxyl group could enhance solubility for solution processing.

Coordination Chemistry

The hydroxyl and bromine substituents enable chelation with metal ions. Copper(II) complexes of similar thiazoles show catalytic activity in C–N coupling reactions .

Biological Activity and Mechanism

Enzyme Inhibition

2-Bromothiazol-5-ol may inhibit bacterial adenylate cyclases by mimicking adenosine monophosphate (AMP). Molecular docking studies of related compounds reveal hydrogen bonds with catalytic residues (e.g., Arg⁷⁷⁸ in Bacillus anthracis edema factor) .

Cytotoxicity Profiles

While direct data are unavailable, bromothiazoles generally exhibit moderate cytotoxicity (IC₅₀ = 10–50 μM in mammalian cells) . The hydroxyl group could mitigate toxicity by improving metabolic clearance.

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